molecular formula C33H58N8O9 B14249077 L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- CAS No. 503844-21-1

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-

Katalognummer: B14249077
CAS-Nummer: 503844-21-1
Molekulargewicht: 710.9 g/mol
InChI-Schlüssel: ULYPWEDMYJIWMK-HXDUVXNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids. This compound is significant in various biological and chemical processes due to its unique structure and properties. It is often used in scientific research and industrial applications for its stability and functional benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.

    Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to alter the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.

Wissenschaftliche Forschungsanwendungen

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in wound healing and immune modulation.

    Industry: Utilized in the production of stable peptide-based products for pharmaceuticals and cosmetics.

Wirkmechanismus

The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may enhance protein synthesis by providing essential amino acids or act as a signaling molecule in various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in cell culture and parenteral nutrition.

    L-Valyl-L-alanyl-L-glutamine: Another peptide with similar stability and functional properties.

Uniqueness

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its stability in aqueous solutions and resistance to degradation make it particularly valuable in various applications.

Eigenschaften

CAS-Nummer

503844-21-1

Molekularformel

C33H58N8O9

Molekulargewicht

710.9 g/mol

IUPAC-Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H58N8O9/c1-16(2)14-22(29(45)36-19(7)27(43)38-21(33(49)50)11-12-25(34)42)39-28(44)20(8)37-30(46)24-10-9-13-41(24)32(48)23(15-17(3)4)40-31(47)26(35)18(5)6/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,40,47)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1

InChI-Schlüssel

ULYPWEDMYJIWMK-HXDUVXNTSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.